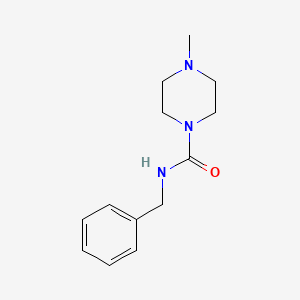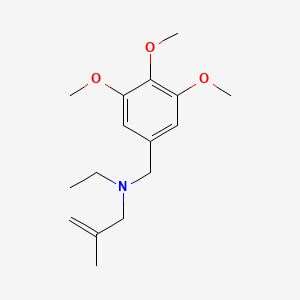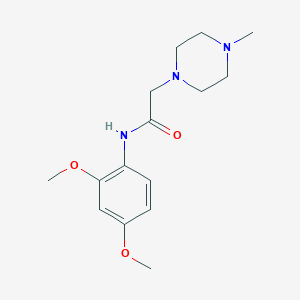![molecular formula C23H25NO5 B5727583 ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate, commonly known as EDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDC is a benzofuran derivative that has been synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EDC has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. EDC has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
EDC has been reported to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. EDC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. EDC has also been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. EDC has also been shown to possess antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EDC in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. EDC is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using EDC is its complex synthesis process, which requires specialized equipment and expertise. EDC is also a relatively expensive reagent, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research on EDC, including the development of new drugs based on its structure and the synthesis of new materials using EDC as a building block. One potential direction for drug development is the modification of the EDC structure to enhance its activity and selectivity against specific targets. Another direction is the development of new materials, such as nanoparticles and hydrogels, for drug delivery and imaging applications. Overall, the potential applications of EDC in various fields of scientific research make it a promising compound for further study.
Méthodes De Synthèse
The synthesis of EDC involves several steps, starting with the condensation of 2-hydroxybenzoic acid with ethyl oxalyl chloride in the presence of a catalyst, such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product, EDC. The synthesis of EDC is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
EDC has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. EDC has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. EDC has also been used as a building block in the synthesis of new materials, such as polymers and nanoparticles, with potential applications in drug delivery and imaging.
Propriétés
IUPAC Name |
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-4-24(5-2)20(25)15-28-17-12-13-19-18(14-17)21(23(26)27-6-3)22(29-19)16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZQZVBSJSUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)




![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)

![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)

![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)


